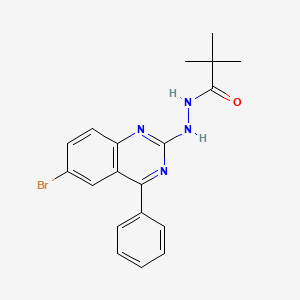

N'-(6-bromo-4-phenylquinazolin-2-yl)-2,2-dimethylpropanehydrazide

Description

N'-(6-Bromo-4-phenylquinazolin-2-yl)-2,2-dimethylpropanehydrazide is a quinazoline-derived hydrazide compound characterized by a 6-bromo-4-phenylquinazolin-2-yl core linked to a 2,2-dimethylpropanehydrazide moiety. This compound’s bromine substituent at the 6-position and phenyl group at the 4-position enhance its structural rigidity and electronic properties, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name |

N'-(6-bromo-4-phenylquinazolin-2-yl)-2,2-dimethylpropanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN4O/c1-19(2,3)17(25)23-24-18-21-15-10-9-13(20)11-14(15)16(22-18)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,23,25)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJYEFXBOIKKPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NNC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-bromo-4-phenylquinazolin-2-yl)-2,2-dimethylpropanehydrazide typically involves multiple steps. One common method starts with the bromination of 4-phenylquinazoline to introduce the bromine atom at the 6th position. This is followed by the reaction with 2,2-dimethylpropanehydrazide under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N’-(6-bromo-4-phenylquinazolin-2-yl)-2,2-dimethylpropanehydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of substituted quinazoline derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N’-(6-bromo-4-phenylquinazolin-2-yl)-2,2-dimethylpropanehydrazide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)-2,2-dimethylpropanehydrazide involves its interaction with specific molecular targets. The bromine and phenyl groups in the quinazoline ring play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The hydrazide group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Quinazoline Hydrazides

- N'-(6-Bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide (): Structural Differences: Replaces the 2,2-dimethylpropanehydrazide group with a 2-chlorobenzohydrazide moiety. No biological data are available for direct comparison.

N'-(5-Iodo-2,6-dimethylpyrimidin-4-yl)-2,2-dimethylpropanehydrazide ():

- Structural Differences : Features a pyrimidine core instead of quinazoline, with iodine at the 5-position and methyl groups at 2,6-positions.

- Impact : The pyrimidine scaffold is smaller and less planar than quinazoline, which may reduce intercalation with DNA or proteins. Iodine’s larger atomic radius could sterically hinder binding interactions.

Fluorinated Hydrazide Analogues

- N'-(2/4-Fluorobenzylidene)-2-(quinolin-6-yloxy)propanehydrazides (6e, 6f, 6g) (): Structural Differences: Fluorine substituents on the benzylidene ring and a quinolin-6-yloxy group instead of quinazoline. Physical Properties:

- 6e : Melting point 148–150°C, IR absorption at 1691 cm⁻¹ (C=O stretch), $ ^1H $ NMR δ 9.57 (s, NH) .

- 6f: Higher melting point (162–164°C), IR at 1681 cm⁻¹, suggesting stronger intermolecular interactions due to para-fluorine substitution .

Triazolyl and Pyrazole Derivatives

- KPT-350 (BIIB100) ():

- Structure : Contains a 3,5-bis(trifluoromethyl)phenyl-triazolyl group linked to 2,2-dimethylpropanehydrazide.

- Activity : Functions as a selective inhibitor of nuclear export (SINE), showing efficacy in attenuating cortical hyperexcitability. Molecular weight (unreported in evidence) is likely higher than the target compound, affecting pharmacokinetics .

- 3-Chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanehydrazide ():

- Structure : Pyridine core with trifluoromethyl and chloro substituents.

- Properties : Molecular weight 330.13, higher halogen content may increase reactivity and toxicity risks.

Physicochemical and Spectral Comparisons

| Property | Target Compound | 6e (Fluorinated Analogue) | KPT-350 |

|---|---|---|---|

| Core Structure | Quinazoline | Quinoline | Triazolyl-phenyl |

| Key Substituents | Br, Ph, dimethyl | F, quinolinyloxy | CF₃, triazole |

| IR C=O Stretch (cm⁻¹) | ~1680–1691* | 1691 (6e) | Not reported |

| Melting Point | Not reported | 148–150°C (6e) | Not reported |

| Molecular Weight | ~400–450 (estimated) | 338.7 (6e) | >500 (estimated) |

*Inferred from similar hydrazide compounds ().

Biological Activity

N'-(6-bromo-4-phenylquinazolin-2-yl)-2,2-dimethylpropanehydrazide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a quinazoline core, which is known for its diverse biological activities. The presence of the bromine atom at the 6-position and the phenyl group at the 4-position enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H22BrN5 |

| Molecular Weight | 398.32 g/mol |

| CAS Number | [Not available] |

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.

- Cytotoxicity Assays : In vitro studies using MTT assays revealed that certain quinazoline derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like Erlotinib and Doxorubicin. For example, a related compound showed IC50 values of 15.85 µM against MCF-7 cells and 17.85 µM against SW480 cells, indicating potent anticancer activity .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves inhibition of key signaling pathways associated with cancer proliferation. Molecular docking studies suggest that these compounds can effectively bind to the epidermal growth factor receptor (EGFR), a critical target in many cancers .

- Selectivity : Importantly, some derivatives have shown selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index. For instance, one compound demonstrated an IC50 of 84.20 µM against normal MRC-5 cells while being significantly more potent against cancer lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Halogen Substitution : The presence of bromine at the 6-position has been linked to enhanced anticancer effects due to improved binding affinity to target proteins.

- Phenyl Group Influence : The phenyl group at the 4-position contributes to increased hydrophobic interactions with target sites, further enhancing potency .

Case Studies

Several studies have investigated the biological activity of quinazoline derivatives:

- Study on Quinazoline Derivatives : A study synthesized various quinazoline derivatives and evaluated their anticancer properties against several cell lines. Results indicated that modifications at specific positions significantly influenced cytotoxicity and selectivity .

- Molecular Docking Analysis : Research involving molecular docking simulations demonstrated that certain derivatives could form stable interactions with EGFR, supporting their potential as targeted therapies for cancers associated with EGFR mutations .

- In Vivo Efficacy : Limited in vivo studies have shown promising results in animal models, suggesting that these compounds may also exhibit efficacy in more complex biological systems.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature/Time | Yield (%) |

|---|---|---|---|---|

| 1 | Quinazoline amine + hydrazide | Ethanol | Reflux, 6–8 hrs | 60–75 |

| 2 | Recrystallization | Methanol | RT, 12 hrs | 85–90 |

Basic: How to characterize this compound using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Space group and unit cell parameters should match density functional theory (DFT) predictions .

Advanced: How can reaction yields be optimized for this compound?

Answer:

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) vs. protic solvents (ethanol) to enhance solubility .

- Catalysis : Introduce Lewis acids (e.g., ZnCl) or base catalysts (KCO) to accelerate condensation .

- Statistical Design : Apply response surface methodology (RSM) to optimize temperature, time, and molar ratios .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Answer:

- DFT Calculations : Compare experimental -NMR shifts with B3LYP/6-31G(d,p)-predicted values (mean absolute error <0.3 ppm acceptable) .

- 2D NMR : Use - HSQC and HMBC to confirm connectivity and rule out tautomeric forms .

Basic: What biological activities are associated with this compound?

Answer:

Preliminary studies on analogous hydrazide-quinazoline hybrids suggest:

Q. Table 2: Biological Activity Data (Analogous Compounds)

| Target | Assay Type | IC50/MIC | Reference |

|---|---|---|---|

| Tyrosine kinase | In vitro kinase | 1.2 µM | |

| S. aureus | Broth dilution | 12 µg/mL |

Advanced: How to design experiments to confirm its mechanism of action?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1M17) .

- Gene Expression : Quantify apoptosis markers (e.g., caspase-3) via qPCR in treated cancer cell lines .

Advanced: How to analyze conflicting bioactivity data across studies?

Answer:

- Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration) .

- Dose-Response Curves : Re-evaluate IC values using standardized protocols (e.g., MTT assay at 48 hrs) .

Basic: What computational methods predict this compound’s electronic properties?

Answer:

- DFT : Calculate HOMO-LUMO gaps and electrostatic potential maps (software: Gaussian 16) .

- Molecular Dynamics : Simulate solvation effects in water/ethanol mixtures (GROMACS) .

Advanced: How to resolve structural ambiguities (e.g., tautomerism)?

Answer:

- SC-XRD : Refine crystal structures with SHELXL to confirm hydrazone vs. azo tautomers .

- Variable-Temperature NMR : Monitor peak shifts in DMSO-d6 from 25°C to 80°C .

Advanced: How to assess stability under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.